トシル-D-バリン

概要

説明

科学的研究の応用

Organic Synthesis

Tosyl-D-valine as a Protecting Group

One of the primary applications of Tosyl-D-valine is its use as a protecting group in organic synthesis. The tosyl group can effectively protect amines and alcohols during multi-step syntheses. This is crucial because it prevents unwanted reactions that could occur at these functional groups, allowing for selective reactions to proceed without interference.

- Mechanism : The tosyl group is introduced via tosyl chloride, which reacts with alcohols or amines to form stable tosylates. These tosylates can later be deprotected under acidic or reductive conditions to regenerate the original functional groups .

Example in Drug Synthesis

In the synthesis of pharmaceuticals, such as tolterodine, Tosyl-D-valine serves as an intermediate where the tosyl group protects specific functional groups during the synthesis process. This strategy enhances the overall yield and selectivity of the desired product .

Medicinal Chemistry

Bioactivity and Therapeutic Potential

Tosyl-D-valine derivatives have been explored for their potential bioactivity. Research indicates that compounds incorporating the tosyl group can exhibit enhanced binding affinity to biological targets, such as enzymes and receptors.

- Enzyme Inhibition Studies : For instance, studies have shown that certain tosyl derivatives can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is critical for developing treatments for hyperpigmentation disorders and other skin conditions .

- Antioxidant Properties : Additionally, some studies suggest that O-tosyl indole derivatives may act as effective antioxidants, potentially useful in preventing oxidative stress-related diseases .

Bioconjugation Techniques

Ligand-Directed Tosyl Chemistry (LDT)

Tosyl-D-valine plays a significant role in ligand-directed tosyl chemistry (LDT), which allows for site-selective labeling of proteins in vivo. This technique has profound implications for studying protein function and dynamics within living organisms.

- Applications : LDT has been utilized for constructing biosensors directly within cells without genetic modifications. This approach enables researchers to explore cellular mechanisms and interactions more effectively .

Table 1: Summary of Key Applications of Tosyl-D-Valine

Case Study: Enzyme Inhibition

A notable study investigated the interaction between O-tosyl derivatives and tyrosinase. The docking studies revealed strong binding affinities, indicating potential therapeutic applications in treating skin disorders related to excessive melanin production .

作用機序

Target of Action

Tosyl-D-valine is a derivative of the amino acid valine, which is an essential amino acid and a type of branched-chain amino acid A related compound, tosyl-d-proline, has been shown to target thymidylate synthase in escherichia coli .

Mode of Action

It is known that the tosyl group (p-toluenesulfonyl) is often used as a protecting group in organic chemistry . It can be added to a molecule to prevent unwanted reactions, and then removed when no longer needed .

Biochemical Pathways

Valine, the parent compound of Tosyl-D-valine, is involved in various metabolic pathways . It plays a role in protein synthesis and can also act as a bioactive molecule in nutrition metabolism, stress response, and tissue development . Valine, along with other branched-chain amino acids, has been shown to have a positive effect on muscle mass and protein synthesis .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 136-138°c .

Result of Action

The tosyl group can protect certain functional groups in a molecule during chemical reactions, preventing unwanted side reactions . This can be particularly useful in complex organic syntheses.

Action Environment

The action of Tosyl-D-valine, like many chemical reactions, can be influenced by environmental factors such as temperature and pH . For example, the tosyl group can be removed under certain conditions, such as irradiation of 407 nm LEDs using sodium formate as a reductant and thiol as a hydrogen atom transfer agent .

生化学分析

Biochemical Properties

Tosyl-D-valine, like other tosylates, is known to transform alcohol groups into sulfonic esters . This transformation is crucial in biochemical reactions, particularly in the formation of organic tosylates or mesylates . The nature of these interactions involves the conversion of an alcohol to a tosylate or mesylate with retention of configuration at the electrophilic carbon .

Cellular Effects

For instance, D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation .

Molecular Mechanism

The molecular mechanism of Tosyl-D-valine involves the transformation of an alcohol group into a sulfonic ester, creating an organic tosylate or mesylate . This process involves the tosyl group acting as a leaving group, which is crucial in nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

Tosyl-D-valine is a solid compound that is stored at -20° C . Its melting point is between 136-138°C

Dosage Effects in Animal Models

While there are no specific studies on the dosage effects of Tosyl-D-valine in animal models, research on valine, a component of Tosyl-D-valine, suggests that appropriate supplementation enhances growth and reproductive performances in swine .

Metabolic Pathways

The metabolic pathways involving Tosyl-D-valine are not well-documented. Valine, a component of Tosyl-D-valine, is involved in various metabolic pathways. Valine is an essential amino acid and a type of branched-chain amino acid . It plays a significant role in animal physiology due to its involvement in various metabolic pathways .

準備方法

Tosyl-D-valine can be synthesized through various methods. One common synthetic route involves the reaction of D-valine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and results in the formation of Tosyl-D-valine. Industrial production methods often utilize microbial preparation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes .

化学反応の分析

Tosyl-D-valine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with LiAlH4 can produce amines .

類似化合物との比較

Tosyl-D-valine can be compared to other similar compounds, such as Tosyl-L-valine and Tosyl-D-proline. While all these compounds serve as protecting groups for amines, Tosyl-D-valine is unique in its specific use in proteomics research and its high stereo selectivity. Similar compounds include Tosyl-L-valine, which is used in similar applications but with L-valine as the base amino acid, and Tosyl-D-proline, which is used in the synthesis of peptides and proteins .

Conclusion

Tosyl-D-valine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to selectively protect amine groups makes it a valuable tool in the synthesis of complex molecules. The unique properties of Tosyl-D-valine, combined with its wide range of applications, highlight its importance in scientific research and industrial production.

生物活性

Tosyl-D-valine is a synthetic compound derived from D-valine, featuring a tosyl group that enhances its reactivity. This compound has garnered attention due to its significant biological activities, particularly in cancer research and proteomics. This article explores the biological activity of Tosyl-D-valine, including its mechanisms of action, applications in research, and relevant case studies.

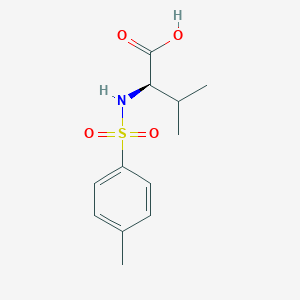

- Chemical Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 271.33 g/mol

The presence of the tosyl group increases the compound's reactivity, making it suitable for various biochemical applications. It can interact with enzymes and proteins, facilitating the study of biological processes.

Tosyl-D-valine exhibits several mechanisms that contribute to its biological activity:

- Cancer Cell Growth Inhibition :

-

Enzyme Substrate :

- It serves as a substrate for D-amino acid aminotransferases, enzymes involved in amino acid metabolism and neurotransmitter synthesis. Understanding how Tosyl-D-valine interacts with these enzymes can provide insights into potential therapeutic targets for various diseases.

-

Protein-Protein Interactions :

- Tosyl-D-valine can be incorporated into peptide sequences, allowing researchers to investigate protein-protein interactions. This capability is crucial for understanding protein functions and identifying drug targets.

Applications in Research

Tosyl-D-valine has several applications across various fields:

- Peptide Synthesis : Its reactive amino group allows incorporation into peptides, which can be designed to target specific receptors or enzymes.

- Proteomics : The compound's ability to modify proteins makes it valuable for studying protein interactions and functions.

- Cancer Research : The inhibition of cancer cell growth positions Tosyl-D-valine as a candidate for developing new anticancer therapies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of Tosyl-D-valine compared to related compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| D-Valine | Amino acid backbone | Essential for protein synthesis |

| L-Valine | Stereoisomer of D-Valine | Commonly found in proteins |

| L-Valine benzyl ester tosyl salt | Esterified form | Used in drug delivery systems |

| Tosyl-L-valine | Similar structure but with L-Valine | Potentially different biological activity |

| Paclitaxel | Complex structure with multiple groups | Established anticancer drug |

Tosyl-D-valine's unique stereochemistry and enhanced reactivity from the tosyl group differentiate it from its analogs, making it particularly interesting for medicinal chemistry research.

Study 1: Cancer Cell Interaction

A study demonstrated that Tosyl-D-valine binds to microtubules in cancer cells, leading to cell cycle disruption and apoptosis. This mechanism was analyzed using various cancer cell lines, revealing a dose-dependent response in cell viability assays.

Study 2: Enzyme Interaction

Research focused on the interaction of Tosyl-D-valine with D-amino acid aminotransferases showed that it could modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

特性

IUPAC Name |

(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFUNXTYNIYYJI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68005-71-0 | |

| Record name | Tosyl valine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSYL VALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。